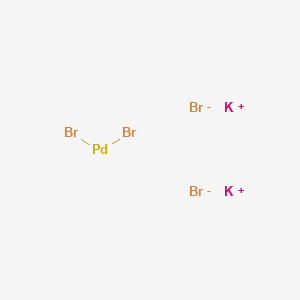

Potassium tetrabromopalladate(II)

Description

Properties

IUPAC Name |

dipotassium;tetrabromopalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURRBMISBBRGH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Pd-2](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884716 | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrabromopalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13826-93-2 | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetrabromopalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Potassium Tetrabromopalladate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of potassium tetrabromopalladate(II) (K₂PdBr₄), a versatile reagent in catalysis and materials science. This document details the established synthetic protocols, purification methodologies, and key characterization data to ensure the reliable preparation of this important palladium salt.

Introduction

Potassium tetrabromopalladate(II) is a valuable precursor for the generation of palladium-based catalysts, which are pivotal in a myriad of organic transformations, including cross-coupling reactions and hydrogenations. Its utility also extends to the synthesis of palladium nanoparticles and other advanced materials. The purity of K₂PdBr₄ is paramount for these applications, necessitating well-defined and reproducible synthesis and purification procedures.

Synthesis of Potassium Tetrabromopalladate(II)

The synthesis of potassium tetrabromopalladate(II) is typically achieved through the reaction of a palladium(II) source, such as palladium(II) chloride (PdCl₂) or palladium(II) bromide (PdBr₂), with a stoichiometric excess of potassium bromide (KBr) in an acidic aqueous medium.

Physicochemical Properties

A summary of the key physicochemical properties of potassium tetrabromopalladate(II) is presented in Table 1.

| Property | Value |

| Chemical Formula | K₂PdBr₄ |

| Molecular Weight | 504.23 g/mol |

| Appearance | Reddish-brown crystalline powder |

| CAS Number | 13826-93-2 |

| Solubility | Soluble in water |

Experimental Protocol

The following protocol is adapted from established preparative inorganic chemistry literature.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr), dilute solution

-

Distilled water

Equipment:

-

Beaker

-

Water bath

-

Glass stirring rod

-

Sintered glass crucible or Büchner funnel

-

Filtration flask

-

Oven

Procedure:

-

Dissolution of Palladium(II) Chloride: In a beaker, dissolve 1.0 g of palladium(II) chloride in a minimal amount of dilute hydrobromic acid. Gentle warming on a water bath can aid dissolution.

-

Preparation of Potassium Bromide Solution: In a separate beaker, prepare a concentrated aqueous solution of potassium bromide. A stoichiometric amount of KBr is required, calculated based on the amount of PdCl₂ used (a slight excess of KBr is often employed to ensure complete reaction).

-

Reaction: Slowly add the palladium(II) chloride solution to the potassium bromide solution while stirring continuously. A reddish-brown precipitate of potassium tetrabromopalladate(II) will form.

-

Digestion: Gently warm the mixture on a water bath for a short period to encourage complete precipitation and improve the crystallinity of the product.

-

Isolation: Allow the mixture to cool to room temperature. Collect the crystalline product by filtration using a sintered glass crucible or a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold distilled water to remove any soluble impurities. Subsequently, wash with a small amount of ethanol.

-

Drying: Dry the purified crystals in an oven at a moderate temperature (e.g., 100-110 °C) to a constant weight.

Synthesis Workflow

Purification of Potassium Tetrabromopalladate(II)

For applications requiring high purity, the synthesized potassium tetrabromopalladate(II) can be further purified by recrystallization.

Recrystallization Protocol

Principle: Recrystallization is a technique used to purify crystalline compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Solvent Selection: Water is a suitable solvent for the recrystallization of potassium tetrabromopalladate(II).

Procedure:

-

Dissolution: In a beaker, dissolve the crude potassium tetrabromopalladate(II) in a minimal amount of hot distilled water. The solution should be heated gently to facilitate dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. The cooling process can be further enhanced by placing the beaker in an ice bath.

-

Crystal Collection: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of ice-cold distilled water.

-

Drying: Dry the purified crystals to a constant weight.

Purification Workflow

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis and purification of potassium tetrabromopalladate(II). Actual values may vary depending on the specific experimental conditions.

| Parameter | Value |

| Typical Yield (Crude) | > 90% |

| Purity (after synthesis) | ~98% |

| Purity (after recrystallization) | > 99.5% |

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of potassium tetrabromopalladate(II). By following the outlined protocols, researchers can reliably prepare high-purity K₂PdBr₄, a critical starting material for a wide range of applications in modern chemistry. The provided workflows and data tables offer a clear and concise reference for laboratory practice.

Unveiling the Structure of K₂PdBr₄: A Technical Guide to its Crystal Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure analysis of potassium tetrabromopalladate(II) (K₂PdBr₄), a compound of interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its crystallographic parameters, a reproducible synthesis protocol, and a thorough methodology for its characterization by single-crystal X-ray diffraction.

Crystal Structure Data

The crystal structure of K₂PdBr₄ has been determined to be tetragonal, belonging to the P4/mmm space group.[1] The palladium(II) ion is coordinated to four bromide ions in a square planar geometry, a typical arrangement for d⁸ metal complexes. The potassium ions are situated in the crystal lattice, providing charge balance. Key crystallographic data are summarized in the tables below.

Table 1: Crystallographic Data for K₂PdBr₄

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/mmm |

| a (Å) | 7.43 |

| b (Å) | 7.43 |

| c (Å) | 4.33 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 239.31 |

| Z | 1 |

| Data obtained from the Materials Project.[1] |

Table 2: Atomic Coordinates and Wyckoff Positions

| Atom | Wyckoff Symbol | x | y | z |

| Pd | 1a | 0 | 0 | 0 |

| K | 2e | 0.5 | 0 | 0.5 |

| Br | 4j | 0.766033 | 0.766033 | 0 |

| Data obtained from the Materials Project.[1] |

Table 3: Selected Bond Distances

| Bond | Length (Å) |

| Pd-Br | 2.46 |

| K-Br | 3.41 |

| Data obtained from the Materials Project.[1] |

Experimental Protocols

Synthesis of K₂PdBr₄ Single Crystals

A detailed protocol for the synthesis of high-quality single crystals of K₂PdBr₄ suitable for X-ray diffraction is provided below. This method is adapted from established procedures for related tetrachloropalladate complexes and focuses on slow crystallization to ensure well-defined crystal facets.

Materials:

-

Palladium(II) bromide (PdBr₂)

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

Procedure:

-

In a clean glass beaker, dissolve a stoichiometric amount of PdBr₂ in a minimal amount of concentrated HBr with gentle heating and stirring. The acid prevents the formation of palladium hydroxides.

-

In a separate beaker, dissolve a twofold molar excess of KBr in deionized water.

-

Slowly add the KBr solution to the PdBr₂ solution while stirring continuously. A color change should be observed as the [PdBr₄]²⁻ complex forms.

-

Gently heat the resulting solution to ensure all reactants are fully dissolved and then allow it to cool slowly to room temperature.

-

Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Store the solution in a vibration-free environment at a constant temperature.

-

Single crystals of K₂PdBr₄ will form over a period of several days to weeks.

-

Once crystals of suitable size and quality are observed, they can be carefully harvested from the solution, washed with a small amount of cold ethanol, and dried.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for the determination of the crystal structure of K₂PdBr₄ using a single-crystal X-ray diffractometer.

Instrumentation:

-

A suitable single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

A low-temperature device (e.g., an Oxford Cryosystems Cryostream) to maintain the crystal at a constant temperature (typically 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

Crystal Mounting: A well-formed single crystal of K₂PdBr₄ is selected under a microscope and mounted on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) and a cryoloop.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of frames at different orientations.

-

Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., multi-scan) should be applied due to the presence of heavy atoms (Pd and Br).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. The positions of the atoms are refined to minimize the difference between the observed and calculated structure factors. Standard software packages such as SHELX or Olex2 are commonly used for this purpose.

Workflow Visualization

The overall process from the synthesis of the starting materials to the final determination of the crystal structure can be visualized as a logical workflow.

Caption: A flowchart illustrating the key stages from synthesis to the final crystal structure determination of K₂PdBr₄.

References

An In-depth Technical Guide to the Spectroscopic Properties of Potassium Tetrabromopalladate(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of potassium tetrabromopalladate(II) (K₂[PdBr₄]), a key inorganic compound with applications in catalysis and materials science. This document focuses on its characterization using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the absence of hydrogen and carbon atoms in its structure, Nuclear Magnetic Resonance (NMR) spectroscopy is not a standard technique for the direct characterization of this compound and will not be discussed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for probing the vibrational modes of K₂[PdBr₄], providing insights into the palladium-bromine (Pd-Br) bonds within the square planar [PdBr₄]²⁻ anion.

Vibrational Modes and Data

The IR spectrum of solid potassium tetrabromopalladate(II) is characterized by distinct absorption bands corresponding to the vibrational modes of the [PdBr₄]²⁻ anion. Key vibrational data are summarized in the table below.[1][2]

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Asymmetric Pd-Br Stretching (ν₃) | ~200 | Strong absorption due to the asymmetric stretching of the Pd-Br bonds. |

| Deformation Modes (δ) | 178 - 140 | Intense bands corresponding to the bending and out-of-plane modes of the [PdBr₄]²⁻ anion. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like K₂[PdBr₄] is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Sample Preparation: A small amount of finely powdered K₂[PdBr₄] is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the ATR crystal using a pressure clamp.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. For analysis of the low-frequency Pd-Br modes, a spectrometer capable of reaching lower wavenumbers (e.g., down to 100 cm⁻¹) is required.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

Experimental Workflow for IR Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [PdBr₄]²⁻ complex. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves charge transfer between the metal and the ligands.

Electronic Transitions and Data

The electronic absorption spectrum of potassium tetrabromopalladate(II) has been studied in both aqueous solutions and single crystals.[3] The key absorption bands and their assignments are presented below.

| Transition | Wavenumber (cm⁻¹) | Description |

| ¹A₂g ← ¹A₁g | 20,200 | A spin-allowed d-d transition. |

| ¹E₉ ← ¹A₁g | 21,700 | Another spin-allowed d-d transition. |

| ¹A₂ᵤ ← ¹A₁g (M → L π charge transfer) | 30,900 | A charge-transfer band of surprisingly low intensity. |

| Forbidden Charge-Transfer Transitions | 37,000 & 43,200 | Two weak transitions assigned as forbidden charge-transfer bands. |

Experimental Protocol: UV-Vis Spectroscopy of an Aqueous Solution

Methodology:

-

Sample Preparation:

-

A stock solution of K₂[PdBr₄] of known concentration is prepared by dissolving a precise mass of the compound in a specific volume of deionized water.

-

A series of dilutions are prepared from the stock solution to obtain solutions of varying concentrations suitable for spectroscopic analysis.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A quartz cuvette is filled with deionized water to serve as the reference (blank).

-

The sample cuvette is rinsed and filled with the K₂[PdBr₄] solution.

-

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The absorbance at the wavelength of maximum absorption (λₘₐₓ) can be used for quantitative analysis according to the Beer-Lambert law.

-

Experimental Workflow for UV-Vis Spectroscopy

References

Unraveling the Thermal Stability and Decomposition of Potassium Tetrabromopalladate(II): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Potassium tetrabromopalladate(II) (K₂PdBr₄) is a significant inorganic complex, finding applications in catalysis and as a precursor in the synthesis of novel materials. Understanding its thermal stability and decomposition pathway is crucial for its effective utilization and for ensuring safety in its handling and application at elevated temperatures. This technical guide provides an in-depth overview of the anticipated thermal behavior of K₂PdBr₄, drawing upon established principles of inorganic chemistry and thermal analysis, in the absence of specific, publicly available experimental data for this compound.

Anticipated Thermal Decomposition Profile

It is expected that upon heating, K₂PdBr₄ will undergo a multi-stage decomposition. The initial stage would likely involve the loss of bromine, followed by the decomposition of the remaining potassium-palladium residue at higher temperatures. The final solid products are anticipated to be a mixture of potassium bromide (KBr) and metallic palladium (Pd).

Table 1: Postulated Thermal Decomposition Stages of Potassium tetrabromopalladate(II)

| Decomposition Stage | Temperature Range (°C) | Postulated Mass Loss | Probable Evolved Species | Solid Residue |

|---|---|---|---|---|

| Stage 1 | TBD | TBD | Bromine (Br₂) | K₂PdBr₂ (intermediate) |

| Stage 2 | TBD | TBD | - | Palladium (Pd), Potassium Bromide (KBr) |

TBD: To be determined by experimental analysis.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition pathway of K₂PdBr₄, the following established experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground K₂PdBr₄ is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic transitions, such as melting, phase transitions, and decomposition.

Methodology:

-

Instrument: A calibrated DTA or DSC instrument.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of K₂PdBr₄ is placed in a sample pan, with an empty, hermetically sealed pan used as a reference.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis.

-

Data Analysis: The DTA/DSC curve (differential temperature or heat flow vs. temperature) is analyzed to identify the temperatures of endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, some decompositions) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Procedure: The TGA experiment is performed as described above. The gaseous effluent from the TGA furnace is continuously introduced into the MS or FTIR for analysis.

-

Data Analysis: The mass spectra or infrared spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species at each decomposition stage.

Visualizing the Decomposition Pathway

The following diagram illustrates a plausible decomposition pathway for Potassium tetrabromopalladate(II) based on chemical principles.

Caption: Postulated thermal decomposition pathway of K₂PdBr₄.

Logical Workflow for Thermal Analysis

The systematic investigation of the thermal properties of K₂PdBr₄ would follow a logical experimental workflow.

Caption: Experimental workflow for thermal characterization.

An In-depth Technical Guide on the Solubility of Potassium Tetrabromopalladate(II) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of potassium tetrabromopalladate(II) (K₂PdBr₄) in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for analogous compounds, such as potassium tetrachloropalladate(II) (K₂PdCl₄), and details generalized experimental protocols for solubility determination.

Introduction

Potassium tetrabromopalladate(II) is a key inorganic precursor used in a variety of applications, including the synthesis of palladium-based catalysts, palladium nanoparticles, and in cross-coupling reactions. The solubility of this salt in non-aqueous media is a critical parameter for its homogeneous application in organic synthesis and materials science, influencing reaction kinetics, catalyst activity, and product purity. This guide aims to consolidate the existing, albeit limited, solubility data and provide a practical framework for its experimental determination.

Solubility Data

Table 1: Qualitative Solubility of Potassium Tetrabromopalladate(II) and Analogous Compounds in Various Solvents

| Compound | Solvent | Solubility | Remarks |

| K₂PdBr₄ | Various Organic Solvents | Data not available | Expected to have low solubility in most common organic solvents. |

| K₂PdCl₄ | Ethanol | Poorly soluble / Insoluble | [1][2] |

| K₂PdCl₄ | Acetone | Poorly soluble | [1] |

| K₂PdCl₄ | Lower Alcohols | Soluble | A general statement from a supplier, lacks specific data.[3] |

| K₂PtCl₄ | Dimethyl Sulfoxide (DMSO) | Sparingly soluble | Solubility can be enhanced by the addition of methanol.[4] |

| K₂PtCl₄ | Acetonitrile | Suggested as a potential solvent | [4] |

| K₂PtCl₄ | Methanol | Mentioned to have better solubility than in DMSO/Methanol mixtures.[4] | |

| Tetraalkylammonium salts of [PtCl₄]²⁻ | Various Organic Solvents | Soluble | The use of larger, more organic cations significantly improves solubility.[4] |

Factors Influencing Solubility

The dissolution of an ionic salt like potassium tetrabromopalladate(II) in an organic solvent is governed by a balance between the lattice energy of the salt and the solvation energy of its constituent ions. The following diagram illustrates the key factors influencing this process.

Caption: Logical relationship of factors affecting K₂PdBr₄ solubility.

Experimental Protocols for Solubility Determination

Given the absence of standardized data, researchers may need to determine the solubility of K₂PdBr₄ experimentally. A common and reliable method is the isothermal shake-flask method.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of finely ground K₂PdBr₄ to a known volume of the desired organic solvent in a sealed, thermostatted vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points.[5][6]

-

-

Sample Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

-

Concentration Analysis:

-

The concentration of the dissolved K₂PdBr₄ in the aliquot can be determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: The tetrabromopalladate(II) anion has a characteristic UV-Vis absorbance. A calibration curve should be prepared using standards of known concentration in the same solvent.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These methods can be used to determine the palladium concentration. The sample will likely need to be diluted and acidified.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is straightforward but may be less accurate for very low solubilities.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

The following diagram outlines the general workflow for this experimental procedure.

Caption: Experimental workflow for determining solubility.

Conclusion

While specific quantitative solubility data for potassium tetrabromopalladate(II) in common organic solvents remains elusive, the information available for analogous compounds suggests that its solubility is likely limited in less polar solvents. For applications requiring a homogeneous solution, polar aprotic solvents such as DMSO and DMF, potentially with co-solvents like methanol, are the most promising candidates. For other solvent systems, it is highly recommended to experimentally determine the solubility using a standardized protocol, such as the isothermal shake-flask method outlined in this guide. Future research in this area would be highly beneficial to the scientific community, particularly for those working in catalysis and materials synthesis.

References

- 1. Potassium tetrachloropalladate(II) - Wikipedia [en.wikipedia.org]

- 2. Potassium Tetrachloropalladate(II) | 10025-98-6 | TCI AMERICA [tcichemicals.com]

- 3. pgmschem.com [pgmschem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical Properties of Potassium Tetrabromopalladate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetrabromopalladate(II) (K₂PdBr₄) is a square planar palladium(II) complex that serves as a significant precursor in organometallic synthesis and catalysis. Understanding its electrochemical behavior is crucial for its application in electrocatalysis, electrosynthesis, and for elucidating reaction mechanisms in various chemical transformations. This technical guide provides an in-depth overview of the electrochemical properties of Potassium tetrabromopalladate(II), including its redox behavior, relevant experimental protocols, and key data presented for comparative analysis. While direct, extensive electrochemical studies on K₂PdBr₄ are not widely published, this guide synthesizes available data on analogous compounds and fundamental electrochemical principles to provide a comprehensive resource.

Core Electrochemical Properties

The electrochemical behavior of Potassium tetrabromopalladate(II) is primarily centered on the redox activity of the palladium(II) center. The central palladium ion can be reduced from Pd(II) to Pd(0). The nature of the halide ligands (in this case, bromide) influences the electron density at the metal center and, consequently, its reduction potential.

Redox Behavior

The principal electrochemical process for the [PdBr₄]²⁻ anion is a two-electron reduction to elemental palladium:

[PdBr₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4Br⁻

While specific experimental data for the redox potential of [PdBr₄]²⁻ is scarce in readily available literature, we can infer its properties by comparison with its well-studied chloro-analogue, [PdCl₄]²⁻. The standard reduction potential for the tetrachloropalladate(II) ion is +0.591 V versus the Standard Hydrogen Electrode (SHE)[1].

[PdCl₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4Cl⁻ (E⁰ = +0.591 V)[1]

Bromide is generally considered a weaker field ligand than chloride, meaning it is a better electron donor. This increased electron donation to the palladium center would be expected to make the reduction of the metal slightly more difficult (i.e., occur at a less positive potential) compared to the chloride complex. Therefore, the standard reduction potential of [PdBr₄]²⁻ is anticipated to be slightly less positive than +0.591 V.

The bromide ligands themselves can also undergo oxidation, typically at more positive potentials, to form bromine or polybromide species. This process can be complex, especially in non-aqueous solvents where intermediates like the tribromide ion (Br₃⁻) can be stable[2].

Quantitative Electrochemical Data

The following table summarizes the available and inferred electrochemical data for tetrahalopalladate(II) complexes.

| Complex | Redox Reaction | Standard Reduction Potential (E⁰ vs. SHE) | Notes |

| [PdCl₄]²⁻ | [PdCl₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4Cl⁻ | +0.591 V[1] | Well-established value. |

| [PdBr₄]²⁻ | [PdBr₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4Br⁻ | Estimated to be slightly less positive than +0.591 V | The more electron-donating nature of bromide ligands compared to chloride ligands suggests a lower reduction potential. |

Experimental Protocols

A detailed experimental protocol for investigating the electrochemical properties of Potassium tetrabromopalladate(II) using cyclic voltammetry is provided below. This protocol is a generalized procedure based on standard electrochemical practices for palladium complexes.

Cyclic Voltammetry Protocol for K₂PdBr₄

1. Materials and Reagents:

-

Potassium tetrabromopalladate(II) (K₂PdBr₄)

-

Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

-

Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum disk electrode

-

Counter Electrode: Platinum wire or gauze

-

Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)

-

Polishing materials for the working electrode (e.g., alumina slurries of different particle sizes)

2. Instrumentation:

-

Potentiostat capable of performing cyclic voltammetry.

3. Electrode Preparation:

-

The working electrode (GCE or Pt) should be meticulously polished before each experiment to ensure a clean and reproducible surface. Polishing is typically done with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

-

After polishing, the electrode should be rinsed thoroughly with deionized water and then with the solvent to be used in the experiment, followed by drying.

4. Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Prepare a stock solution of K₂PdBr₄ in the same electrolyte solution at a known concentration (typically in the range of 1-5 mM).

-

It is crucial to degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. The inert gas atmosphere should be maintained over the solution during the experiment.

5. Electrochemical Measurement (Cyclic Voltammetry):

-

Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the degassed K₂PdBr₄ solution.

-

Set the parameters on the potentiostat. A typical experiment might involve:

-

Initial Potential: A potential where no faradaic reaction is expected to occur (e.g., 0.0 V).

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction of Pd(II) (e.g., -1.0 V).

-

Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe any oxidation processes (e.g., +1.0 V). The potential window should be chosen to avoid solvent or electrolyte decomposition.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the electrochemical process.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

It is good practice to run a blank scan of the electrolyte solution without the analyte to identify any background currents.

6. Data Analysis:

-

From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa).

-

Calculate the formal reduction potential (E¹ᐟ²) as the average of Epc and Epa.

-

Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the electron transfer process. For a reversible two-electron process, ΔEp should be close to 29.5 mV at 25 °C.

-

Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical analysis of K₂PdBr₄ using cyclic voltammetry.

Electrochemical Reduction of [PdBr₄]²⁻

Caption: The two-electron reduction of the tetrabromopalladate(II) anion.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Potassium Tetrabromopalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic susceptibility of potassium tetrabromopalladate(II) (K₂[PdBr₄]). As a square planar d⁸ transition metal complex, K₂[PdBr₄] is theoretically predicted and experimentally expected to be diamagnetic. This document delves into the theoretical underpinnings of its diamagnetism, presents expected quantitative magnetic data, and offers detailed experimental protocols for the empirical determination of its magnetic properties. The information is intended to support researchers and professionals in materials science, inorganic chemistry, and drug development in understanding and characterizing this and similar palladium complexes.

Introduction

Potassium tetrabromopalladate(II) is a well-characterized inorganic salt containing the square planar tetrabromopalladate(II) anion, [PdBr₄]²⁻. The palladium(II) center possesses a d⁸ electron configuration. The arrangement of these electrons within the d-orbitals, dictated by the square planar ligand field, is the primary determinant of the complex's magnetic properties. Understanding the magnetic susceptibility of such compounds is crucial for a variety of applications, including catalysis, materials science, and as intermediates in the synthesis of pharmacologically active compounds.

The magnetic properties of a material are governed by the presence or absence of unpaired electrons. Materials with unpaired electrons are attracted to a magnetic field and are termed paramagnetic, while those with all paired electrons are weakly repelled by a magnetic field and are known as diamagnetic.[1] For transition metal complexes, the geometry and the nature of the metal-ligand bonding play a critical role in determining the spin state of the d-electrons.

Theoretical Framework: Diamagnetism in Square Planar d⁸ Complexes

The magnetic behavior of potassium tetrabromopalladate(II) is a direct consequence of the electronic structure of the [PdBr₄]²⁻ anion. The palladium(II) ion has a 4d⁸ electronic configuration. In a square planar geometry, the d-orbitals are split into four distinct energy levels. For 4d and 5d transition metals like palladium, the crystal field splitting energy is substantial.[2]

This large energy gap between the lower-lying d-orbitals (dₓz, dᵧz, d₂²) and the highest energy dₓ²-y² orbital forces all eight d-electrons to pair up in the lower energy orbitals.[3] Consequently, there are no unpaired electrons, leading to a diamagnetic ground state.[4] Paramagnetism in square planar d⁸ complexes is exceedingly rare as it would require the promotion of an electron to the high-energy dₓ²-y² orbital, which is energetically unfavorable.[4]

The logical relationship leading to the diamagnetism of K₂[PdBr₄] can be visualized as follows:

Caption: Logical flow from compound to magnetic property.

Quantitative Data

| Parameter | Expected Value/Range | Units |

| Magnetic Behavior | Diamagnetic | - |

| Number of Unpaired Electrons | 0 | - |

| Molar Magnetic Susceptibility (χ_m) | Negative, small magnitude (typically -10⁻⁴ to -10⁻⁶) | cm³ mol⁻¹ |

| Mass Magnetic Susceptibility (χ_g) | Negative, small magnitude | cm³ g⁻¹ |

| Effective Magnetic Moment (μ_eff) | 0 | Bohr Magnetons (μ_B) |

Note: The exact value of the diamagnetic susceptibility is a sum of the contributions from the individual atoms and bonds within the compound (Pascal's constants can be used for estimation).

Experimental Protocols

The determination of the magnetic susceptibility of a solid sample like potassium tetrabromopalladate(II) can be accomplished using several well-established techniques.

Synthesis of Potassium Tetrabromopalladate(II)

A common synthetic route involves the reaction of palladium(II) bromide with a stoichiometric amount of potassium bromide in an aqueous solution.

Materials:

-

Palladium(II) bromide (PdBr₂)

-

Potassium bromide (KBr)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, heating plate, filtration apparatus

Procedure:

-

Dissolve palladium(II) bromide in a minimal amount of hot deionized water with stirring.

-

In a separate beaker, dissolve two molar equivalents of potassium bromide in a minimal amount of deionized water.

-

Slowly add the potassium bromide solution to the palladium(II) bromide solution with continuous stirring.

-

Heat the resulting solution gently to ensure complete reaction and then allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the reddish-brown crystals of K₂[PdBr₄] by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

Magnetic Susceptibility Measurement

The Gouy method is a classical and straightforward technique for measuring magnetic susceptibility. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Workflow:

References

X-ray absorption spectroscopy of K2PdBr4

An In-depth Technical Guide to the X-ray Absorption Spectroscopy of K₂PdBr₄

Introduction

Potassium tetrabromopalladate(II) (K₂PdBr₄) is a solid-state inorganic compound featuring a square planar [PdBr₄]²⁻ anion. As a member of the platinum group metal complexes, it finds applications in catalysis and as a precursor for synthesizing novel materials.[1] X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique ideal for probing the local geometric and electronic structure of the absorbing atom. It is uniquely suited to characterize materials like K₂PdBr₄ in various forms, including crystalline powders, solutions, and catalyst surfaces.

This guide provides a comprehensive overview of applying XAS to study K₂PdBr₄. It details the intrinsic structural properties, outlines detailed experimental protocols for data acquisition, and describes the workflow for data analysis. The content is intended for researchers and professionals in chemistry, materials science, and drug development who are interested in the detailed structural characterization of palladium complexes.

Structural and Electronic Properties of K₂PdBr₄

K₂PdBr₄ crystallizes in the tetragonal P4/mmm space group.[2] The fundamental structural parameters are critical for interpreting XAS data, particularly for fitting Extended X-ray Absorption Fine Structure (EXAFS) spectra.

Quantitative Structural Data

The local coordination environment around the palladium and potassium atoms, as determined by crystallography, provides the theoretical basis for XAS analysis.

| Parameter | Value | Source |

| Crystal System | Tetragonal | [2] |

| Space Group | P4/mmm | [2] |

| Pd²⁺ Coordination Geometry | Square Planar | [2] |

| Pd-Br Bond Length | 2.46 Å | [2] |

| K¹⁺ Coordination Geometry | Body-Centered Cubic | [2] |

| K-Br Bond Length | 3.41 Å | [2] |

X-ray Absorption Edges

XAS experiments are tuned to the specific binding energies of core-level electrons of the elements of interest. For K₂PdBr₄, the relevant absorption edges are the Palladium (Pd) K-edge and L-edges, and the Bromine (Br) K-edge.

| Element | Edge | Energy (keV) |

| Bromine (Br) | K | 13.474 |

| Palladium (Pd) | L₃ | 3.173 |

| Palladium (Pd) | L₂ | 3.330 |

| Palladium (Pd) | L₁ | 3.604 |

| Palladium (Pd) | K | 24.350 |

Note: Edge energies are from standard tables and may shift slightly based on the chemical environment.

Experimental Protocols for XAS

A successful XAS experiment requires meticulous sample preparation and precise data acquisition at a synchrotron radiation facility. The following protocols are representative of standard practices for analyzing solid-state powder samples like K₂PdBr₄.

Sample Preparation

-

Material Procurement: Obtain high-purity K₂PdBr₄ powder (CAS 13826-93-2).[3]

-

Grinding: The sample should be ground into a fine, homogeneous powder using an agate mortar and pestle to minimize thickness effects and ensure uniform X-ray absorption.

-

Dilution: To achieve an optimal absorption step (Δμx ≈ 1), the K₂PdBr₄ powder is diluted with an inert, low-Z matrix such as boron nitride (BN) or cellulose. The precise ratio is calculated based on the absorption cross-sections of the constituent elements at the chosen edge energy.

-

Pellet Pressing: The homogenized mixture is pressed into a self-supporting pellet of uniform thickness (typically 1 mm) within a stainless steel sample holder.

-

Mounting: The pellet is mounted onto a sample stage, often using Kapton tape to secure it in the beam path. For temperature-dependent studies, the stage is affixed to a cryostat or heater.

Data Acquisition

XAS data is typically collected at a dedicated synchrotron beamline. The following describes a typical setup for a Pd K-edge experiment.

-

Beamline Selection: Choose a beamline capable of delivering a stable, high-flux X-ray beam at the Pd K-edge (24.350 keV).

-

Monochromator: A double-crystal monochromator, commonly using Si(111) or Si(311) crystals, is used to select and scan the incident X-ray energy with high resolution (ΔE/E ≈ 10⁻⁴).

-

Detection Mode:

-

Transmission Mode: For concentrated samples, data is collected in transmission mode. Ion chambers are placed before (I₀) and after (I₁) the sample to measure the incident and transmitted X-ray intensity. The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁).

-

Fluorescence Mode: For more dilute samples, fluorescence detection is preferred. A fluorescence detector (e.g., a multi-element solid-state detector) is placed at 90° to the incident beam to collect the characteristic fluorescence photons emitted during core-hole decay.[4] This method offers higher sensitivity.[4]

-

-

Energy Scan Parameters: The energy range is scanned across the absorption edge. A representative scan protocol for the Pd K-edge would be:[5]

-

Pre-edge region (24.150 - 24.320 keV): 5 eV steps.

-

XANES region (24.320 - 24.400 keV): 0.5 eV steps.

-

EXAFS region (24.400 - 25.350 keV): Incrementing steps from 0.05 Å⁻¹ to 0.07 Å⁻¹ in k-space, up to k = 12-14 Å⁻¹.

-

-

Data Collection: Multiple scans (typically 3-4) are collected for each sample to ensure data quality and allow for statistical averaging. A reference spectrum using a palladium foil is often collected simultaneously for energy calibration.

Data Analysis Workflow

Raw XAS data must undergo a series of processing steps to extract quantitative structural and electronic information. This workflow is typically performed using specialized software packages like Athena, Artemis, or Larch.

XANES Data Processing

-

Energy Calibration: The energy scale of the experimental data is calibrated against the spectrum of a reference Pd foil, setting the first inflection point of the foil's K-edge to 24.350 keV.

-

Pre-edge Subtraction: A linear or polynomial function is fitted to the pre-edge region (energies below the absorption edge) and subtracted from the entire spectrum to remove background absorption.

-

Normalization: The spectrum is normalized to an edge step of unity by extrapolating a third-order polynomial from the post-edge region back to the absorption edge energy (E₀).[6] This allows for quantitative comparison between different spectra.

-

Interpretation: The normalized X-ray Absorption Near-Edge Structure (XANES) spectrum provides information on the oxidation state (from the edge position) and coordination geometry of the absorbing atom.

EXAFS Data Processing

-

Background Subtraction: A smooth spline function is fitted through the post-edge oscillations of the normalized spectrum to isolate the EXAFS signal, χ(k).

-

Conversion to k-space: The energy scale (E) is converted to photoelectron wave-vector (k) space, where k = √[2m(E - E₀)/ħ²]. The resulting χ(k) data is often weighted by k², or k³ to amplify oscillations at high k.

-

Fourier Transform: A Fourier Transform (FT) is applied to the k-weighted χ(k) data to generate a pseudo-radial distribution function, χ(R), in R-space. Peaks in the FT magnitude correspond to coordination shells around the absorbing atom.

-

Model Fitting: The χ(R) data is fit with theoretical EXAFS paths generated from ab initio calculations (e.g., using the FEFF code) based on a structural model of K₂PdBr₄.[2] The fitting process refines key structural parameters: bond distance (R), coordination number (N), and the Debye-Waller factor (σ²), which represents static and thermal disorder.

Visualizing Structural Relationships

The square planar coordination of the [PdBr₄]²⁻ anion is the primary structural motif probed by EXAFS at the Pd K-edge.

Conclusion

X-ray Absorption Spectroscopy provides an unparalleled, element-specific view into the local atomic and electronic structure of K₂PdBr₄. By combining careful experimental execution with a robust data analysis workflow, researchers can obtain precise quantitative information, including interatomic distances, coordination numbers, and oxidation states. This guide outlines the fundamental principles and standard protocols necessary to leverage XAS for the detailed characterization of this and other related palladium complexes, thereby supporting advancements in catalysis, materials science, and pharmaceutical development.

References

A Comparative Technical Analysis of Potassium Tetrabromopalladate(II) and Potassium Tetrachloropalladate(II) for Researchers and Drug Development Professionals

An In-depth Guide to the Properties, Reactivity, and Applications of Two Key Palladium(II) Complexes

In the landscape of modern synthetic chemistry and materials science, palladium-based compounds are indispensable tools. Among these, the square planar palladium(II) halide complexes, Potassium tetrabromopalladate(II) (K₂[PdBr₄]) and Potassium tetrachloropalladate(II) (K₂[PdCl₄]), serve as crucial precursors and catalysts in a myriad of applications, including the synthesis of pharmaceuticals, advanced materials, and nanoparticles. This technical guide provides a comprehensive comparative analysis of these two important compounds, focusing on their core chemical and physical properties, reactivity, and practical applications.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of K₂[PdBr₄] and K₂[PdCl₄] is essential for their effective application. The following tables summarize key quantitative data for these compounds, highlighting their similarities and differences.

| Property | Potassium Tetrabromopalladate(II) | Potassium Tetrachloropalladate(II) |

| Chemical Formula | K₂[PdBr₄] | K₂[PdCl₄] |

| Molecular Weight | 508.26 g/mol | 326.41 g/mol |

| Appearance | Red to brown crystalline solid | Orange to brown crystalline powder |

| Melting Point | Decomposes | 105 °C (decomposes) |

| Solubility in Water | Soluble[1] | Soluble[2] |

| Solubility in Ethanol | Insoluble | Insoluble[3] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4/mmm | P4/mmm |

| Crystallographic Data | Potassium Tetrabromopalladate(II) | Potassium Tetrachloropalladate(II) |

| Pd-X Bond Length (Å) | ~2.44 | ~2.31 |

| Unit Cell Parameter a (Å) | 7.46 | 7.10 |

| Unit Cell Parameter c (Å) | 4.29 | 4.11 |

Spectroscopic and Thermal Properties

Spectroscopic analysis provides a window into the electronic and vibrational states of these complexes, while thermal analysis reveals their stability.

| Spectroscopic Data (Aqueous Solution) | Potassium Tetrabromopalladate(II) | Potassium Tetrachloropalladate(II) |

| Major UV-Vis Absorption Bands (nm) | ~260, ~330 | ~230, ~280 |

| Thermal Properties | Potassium Tetrabromopalladate(II) | Potassium Tetrachloropalladate(II) |

| Decomposition Temperature | Information not readily available | Decomposes at 105 °C |

Synthesis and Reactivity

Both compounds are typically synthesized through the reaction of a palladium(II) source with the corresponding potassium halide. Their reactivity is dominated by ligand exchange reactions and their role as precursors to catalytically active palladium(0) species.

General Synthesis Pathway

The synthesis of both complexes follows a straightforward salt metathesis reaction.

Reactivity and Catalytic Applications

Both K₂[PdBr₄] and K₂[PdCl₄] are widely used as precursors for generating palladium(0) catalysts, which are active in a variety of cross-coupling reactions. The choice between the bromo and chloro complex can influence the rate and efficiency of the catalytic cycle, particularly the oxidative addition step.

These complexes are precursors for catalysts in important reactions such as:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

-

Heck Coupling: Reaction of an unsaturated halide with an alkene.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[4]

-

Nanoparticle Synthesis: Both are used as palladium sources for the synthesis of palladium nanoparticles with controlled size and morphology.[5]

Experimental Protocols

The following sections provide detailed methodologies for representative applications of these palladium complexes.

Experimental Protocol: Synthesis of Palladium Nanoparticles via the Polyol Method

This protocol describes a general method for synthesizing palladium nanoparticles using either K₂[PdBr₄] or K₂[PdCl₄] as the palladium precursor. The polyol (ethylene glycol) acts as both the solvent and the reducing agent.

Methodology:

-

Preparation of Stabilizer Solution: In a three-neck flask equipped with a condenser and an inert gas inlet, dissolve the chosen stabilizer (e.g., polyvinylpyrrolidone - PVP) in ethylene glycol.

-

Heating: Heat the stabilizer solution to the desired reaction temperature (typically between 120-160 °C) under a continuous flow of an inert gas (e.g., argon or nitrogen) with stirring.

-

Preparation of Palladium Precursor Solution: In a separate vial, dissolve K₂[PdBr₄] or K₂[PdCl₄] in a small amount of ethylene glycol.

-

Injection and Reaction: Once the stabilizer solution reaches the target temperature, rapidly inject the palladium precursor solution. A color change should be observed, indicating the formation of palladium nanoparticles.

-

Reaction Completion: Maintain the reaction at the set temperature for a specified period (e.g., 1 hour) to ensure complete reduction and nanoparticle growth.

-

Isolation: After cooling the reaction mixture to room temperature, isolate the palladium nanoparticles by centrifugation.

-

Washing: Wash the nanoparticles multiple times with a solvent like ethanol or acetone to remove any residual reactants and stabilizer.

-

Characterization: Characterize the size, morphology, and crystallinity of the synthesized palladium nanoparticles using techniques such as Transmission Electron Microscopy (TEM), UV-Visible Spectroscopy, and X-ray Diffraction (XRD).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using K₂[PdBr₄] or K₂[PdCl₄] as the catalyst precursor.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium precursor (K₂[PdBr₄] or K₂[PdCl₄], 0.01-0.05 mmol).

-

Solvent Addition: Add the desired solvent system (e.g., a mixture of toluene and water).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Comparative Advantages and Disadvantages

| Feature | Potassium Tetrabromopalladate(II) | Potassium Tetrachloropalladate(II) |

| Advantages | - Generally more reactive in oxidative addition due to the weaker Pd-Br bond. - Can sometimes lead to faster reaction rates. | - More commonly available and generally less expensive. - More stable than the bromo counterpart. |

| Disadvantages | - Less stable and more sensitive to moisture and light. - Generally more expensive. | - Can be less reactive in the oxidative addition step of catalytic cycles. - May require higher temperatures or longer reaction times. |

Conclusion

Both Potassium tetrabromopalladate(II) and Potassium tetrachloropalladate(II) are highly valuable palladium(II) complexes with broad utility in research and industry. The choice between them often depends on the specific requirements of the application. K₂[PdCl₄] is a robust, cost-effective, and widely used precursor, making it a suitable choice for a broad range of applications. In contrast, the higher reactivity of K₂[PdBr₄] can be advantageous in catalytic reactions where the oxidative addition step is rate-limiting, potentially allowing for milder reaction conditions. A thorough understanding of their comparative properties, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in the selection and application of these versatile palladium compounds.

References

- 1. Potassium tetrabromopalladate(II), Pd 20.0% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS 10025-98-6: Potassium tetrachloropalladate [cymitquimica.com]

- 3. Potassium tetrachloropalladate(II), min 32.0% Pd | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Challenges of Air-Sensitive Potassium Tetrabromopalladate(II): A Technical Guide to Handling and Storage

For Immediate Release

This technical guide provides an in-depth overview of the essential procedures for the safe and effective handling and storage of Potassium tetrabromopalladate(II) (K₂PdBr₄), a compound recognized for its air-sensitive and hygroscopic nature. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this palladium complex in their work. Adherence to these protocols is critical to maintain the compound's integrity and ensure the reliability of experimental outcomes.

Compound Properties and Hazards

Potassium tetrabromopalladate(II) is a red-brown crystalline solid that is soluble in water. Its utility in various chemical reactions is counterbalanced by its sensitivity to atmospheric conditions. Exposure to air and moisture can lead to decomposition, compromising its purity and reactivity.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | K₂PdBr₄ | --INVALID-LINK-- |

| Molecular Weight | 504.23 g/mol | --INVALID-LINK-- |

| Appearance | Red-brown crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Known Hazards and Decomposition

The primary hazard associated with Potassium tetrabromopalladate(II) is its reactivity with air and moisture. The compound is explicitly classified as "Air sensitive" and "Hygroscopic".[1] Thermal decomposition can produce hazardous byproducts.

| Hazard | Description |

| Air Sensitivity | Degrades upon exposure to ambient air. |

| Hygroscopicity | Readily absorbs moisture from the atmosphere. |

| Hazardous Decomposition Products | Upon heating, may produce Hydrogen bromide, Metal oxides, and Potassium oxides.[1] |

Due to the lack of specific quantitative data on the deliquescence point or the rate of decomposition in air, a consistently inert and dry environment is paramount for all handling and storage procedures.

Recommended Storage Protocols

To mitigate degradation, Potassium tetrabromopalladate(II) must be stored under a dry, inert atmosphere. The following conditions are essential for maintaining the compound's stability.

Storage Conditions

| Parameter | Recommendation |

| Atmosphere | Store under a dry, inert gas (e.g., Argon or Nitrogen).[1] |

| Container | A tightly sealed, preferably glass, container. Schlenk flasks or sealed ampoules are ideal. |

| Temperature | A cool, dry place. |

| Location | Store in a desiccator within a glovebox for optimal protection. |

Experimental Protocols for Handling

The following protocols outline the necessary steps for safely handling Potassium tetrabromopalladate(II) in a laboratory setting. These procedures are designed to minimize exposure to air and moisture.

Weighing and Transferring in a Glovebox

A glovebox provides the most secure environment for handling highly air-sensitive solids.

Materials:

-

Potassium tetrabromopalladate(II) in its storage container

-

Spatula

-

Weighing paper or a tared vial

-

Analytical balance (located inside the glovebox)

-

Receiving flask or reaction vessel

-

Airlock for transferring materials into the glovebox

Procedure:

-

Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).

-

Introduce the sealed container of Potassium tetrabromopalladate(II), a clean, dry spatula, weighing vessel, and the reaction flask into the glovebox via the antechamber, following the standard evacuation and refilling cycles.

-

Once inside the main chamber, allow the items to equilibrate with the glovebox atmosphere.

-

Carefully open the storage container of Potassium tetrabromopalladate(II).

-

Using the spatula, transfer the desired amount of the solid onto the weighing vessel on the analytical balance.

-

Record the mass.

-

Carefully transfer the weighed solid from the weighing vessel into the reaction flask.

-

Securely seal the reaction flask and the original storage container.

-

The sealed reaction flask can now be removed from the glovebox for the subsequent reaction steps.

Weighing and Transferring using Schlenk Line Technique

For laboratories not equipped with a glovebox, a Schlenk line can be used, although this method requires more technical skill to prevent atmospheric exposure.

Materials:

-

Potassium tetrabromopalladate(II) in a Schlenk flask or a septum-sealed vial

-

Schlenk line with a dual vacuum/inert gas manifold

-

A second, empty, and dry Schlenk flask (the receiving flask)

-

Spatula (if transferring from a flask) or a cannula/syringe (for solutions)

-

Source of dry, high-purity inert gas (Argon or Nitrogen)

Procedure:

-

Connect both the storage flask and the receiving flask to the Schlenk line.

-

Evacuate and backfill both flasks with inert gas at least three times to ensure an inert atmosphere.

-

Under a positive pressure of inert gas, quickly remove the stopper from the storage flask and the receiving flask.

-

If transferring a solid, tilt the storage flask and use a clean, dry spatula to transfer the powder into the receiving flask. This should be done under a strong counterflow of inert gas.

-

Alternatively, for a more controlled transfer, a solid addition tube can be utilized.

-

Once the transfer is complete, immediately reseal both flasks.

-

Purge both flasks with inert gas to remove any air that may have entered during the transfer.

Visualizing Workflows

The following diagrams illustrate the logical flow of the handling and storage procedures described above.

Caption: Recommended storage workflow for Potassium tetrabromopalladate(II).

Caption: Step-by-step workflow for handling in a glovebox.

Caption: Step-by-step workflow for handling using a Schlenk line.

By implementing these rigorous handling and storage techniques, researchers can ensure the quality and reactivity of Potassium tetrabromopalladate(II), leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Potassium Tetrabromopalladate(II) as a Precatalyst in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing potassium tetrabromopalladate(II) (K₂PdBr₄) as a precatalyst in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1][2] This Nobel Prize-winning reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.

Introduction to Potassium Tetrabromopalladate(II) in Suzuki-Miyaura Coupling

Potassium tetrabromopalladate(II) is a stable, solid palladium(II) salt that can serve as an efficient and cost-effective precatalyst in Suzuki-Miyaura coupling reactions. Like other Pd(II) sources, K₂PdBr₄ is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. The use of a simple palladium salt like K₂PdBr₄ can be advantageous in terms of cost and ease of handling compared to more complex, pre-formed palladium-ligand complexes.

The efficiency of K₂PdBr₄ as a precatalyst is often enhanced by the addition of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), which stabilize the Pd(0) intermediate and facilitate the key steps of the catalytic cycle. However, under certain conditions, particularly with activated substrates, ligand-free protocols have also been developed.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction using K₂PdBr₄ as a precatalyst. Optimization of the reaction conditions (catalyst loading, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium tetrabromopalladate(II) (K₂PdBr₄, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) (or other suitable ligand)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₂PdBr₄, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

-

Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters and Yields

Due to a lack of specific published data for a wide range of substrates using K₂PdBr₄, the following table presents a representative, hypothetical summary of expected outcomes for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. These expected yields are based on typical results for similar palladium precatalysts. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromoanisole | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |

| 2 | 4-Bromotoluene | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |

| 3 | 4-Chlorotoluene | 3 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70-85 |

| 4 | 1-Bromo-4-nitrobenzene | 2 | K₂CO₃ | DMF/H₂O | 80 | 6 | >95 |

| 5 | 2-Bromopyridine | 2.5 | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 80-90 |

| 6 | 4-Iodoacetophenone | 1.5 | K₂CO₃ | Acetonitrile/H₂O | 80 | 4 | >95 |

Key Considerations and Optimization

-

Ligand Selection: The choice of ligand is crucial for the success of the reaction. Electron-rich and bulky phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often improve catalytic activity, especially for less reactive aryl chlorides.

-

Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF, THF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can often be used to accelerate the reaction.

-

Inert Atmosphere: While some Suzuki-Miyaura couplings can be performed in air, particularly with robust catalysts, maintaining an inert atmosphere is generally recommended to prevent the oxidation and deactivation of the Pd(0) catalyst.

Conclusion

Potassium tetrabromopalladate(II) is a viable and economical precatalyst for Suzuki-Miyaura cross-coupling reactions. By understanding the fundamental principles of the catalytic cycle and systematically optimizing the reaction parameters, researchers can effectively utilize this palladium source for the synthesis of a wide array of biaryl compounds and other valuable organic molecules. The protocols and guidelines presented here serve as a starting point for developing efficient and robust synthetic methodologies tailored to specific research and development needs.

References

Application Notes and Protocols for Heck Coupling Reactions Using Potassium Tetrabromopalladate(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. While various palladium sources have been employed, this document focuses on the application of Potassium tetrabromopalladate(II) (K₂PdBr₄) as a catalyst precursor for the Heck coupling reaction. K₂PdBr₄ offers a stable, solid, and often cost-effective alternative to other palladium salts. These protocols provide a framework for utilizing K₂PdBr₄ in ligand-free Heck coupling reactions, a method prized for its operational simplicity and reduced cost.

Core Concepts and Mechanism